

An In-depth Technical Guide to 2-Hydroxy-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Hydroxy-N-methyl-N-phenylacetamide

CAS No.: 42404-09-1

Cat. No.: B1599024

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Hydroxy-N-methyl-N-phenylacetamide**, a molecule of interest in various chemical and biological research fields. This document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's properties, synthesis, and potential applications, grounded in established scientific principles and methodologies.

Introduction

2-Hydroxy-N-methyl-N-phenylacetamide, also known as N-methyl-N-phenylglycolamide, is a chemical compound with the molecular formula $C_9H_{11}NO_2$.^{[1][2]} It belongs to the class of N-substituted acetamides, characterized by a phenyl and a methyl group attached to the amide nitrogen, and a hydroxyl group on the acetyl moiety. This structure imparts specific chemical properties that are of interest for various applications, including its potential use as an amide

herbicide.[3] Understanding the fundamental characteristics of this molecule is crucial for its effective application and for the development of new derivatives with tailored functionalities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. These parameters govern its solubility, stability, and interactions with biological systems.

Structural and Molecular Data

The structural and molecular properties of **2-Hydroxy-N-methyl-N-phenylacetamide** are summarized in the table below.

Property	Value	Source
CAS Number	42404-09-1	[1][2]
Molecular Formula	C ₉ H ₁₁ NO ₂	[1][2]
Molecular Weight	165.19 g/mol	[1][2]
IUPAC Name	2-hydroxy-N-methyl-N-phenylacetamide	[2]
Synonyms	N-methyl-N-phenylglycolamide, N-methyl-2-hydroxyacetanilide, Acetamide, 2-hydroxy-N-methyl-N-phenyl-	[1][2]
SMILES	<chem>CN(C(=O)CO)C1=CC=CC=C1</chem>	[2]
InChI Key	PNEABRNAYDDYJK-UHFFFAOYSA-N	[1]

```
graph "2_Hydroxy_N_methyl_N_phenylacetamide_Structure" {
  layout=neato;
  node [shape=plaintext];
```

```
edge [color="#202124"];

// Atom nodes
N1 [label="N", pos="0,0!", fontcolor="#202124"];
C1 [label="C", pos="-1.2,-0.5!", fontcolor="#202124"];
O1 [label="O", pos="-2.2,-0.2!", fontcolor="#EA4335"];
C2 [label="C", pos="-1.2,-2.0!", fontcolor="#202124"];
O2 [label="O", pos="-2.2,-2.5!", fontcolor="#EA4335"];
H1 [label="H", pos="-2.2,-3.2!", fontcolor="#202124"];
C3 [label="C", pos="1.0,-0.8!", fontcolor="#202124"];
H2 [label="H", pos="0.8,-1.5!", fontcolor="#202124"];
H3 [label="H", pos="1.8,-1.0!", fontcolor="#202124"];
H4 [label="H", pos="1.2,-0.1!", fontcolor="#202124"];
C4 [label="C", pos="0.5,1.4!", fontcolor="#202124"];
C5 [label="C", pos="1.5,2.2!", fontcolor="#202124"];
H5 [label="H", pos="1.8,2.9!", fontcolor="#202124"];
C6 [label="C", pos="2.5,1.5!", fontcolor="#202124"];
H6 [label="H", pos="3.5,1.8!", fontcolor="#202124"];
C7 [label="C", pos="2.5,0.1!", fontcolor="#202124"];
H7 [label="H", pos="3.5,-0.2!", fontcolor="#202124"];
C8 [label="C", pos="1.5,-0.6!", fontcolor="#202124"];
H8 [label="H", pos="1.8,-1.3!", fontcolor="#202124"];
C9 [label="C", pos="0.5,0.1!", fontcolor="#202124"];

// Bonds
N1 -- C1;
C1 -- O1 [style=double];
C1 -- C2;
C2 -- O2;
O2 -- H1;
N1 -- C3;
C3 -- H2;
C3 -- H3;
C3 -- H4;
```

N1 -- C9;
C4 -- C5;
C5 -- H5;
C5 -- C6;
C6 -- H6;
C6 -- C7;
C7 -- H7;
C7 -- C8;
C8 -- H8;
C8 -- C9;
C9 -- C4;
}

Figure 1. Chemical structure of **2-Hydroxy-N-methyl-N-phenylacetamide**.

Synthesis and Manufacturing

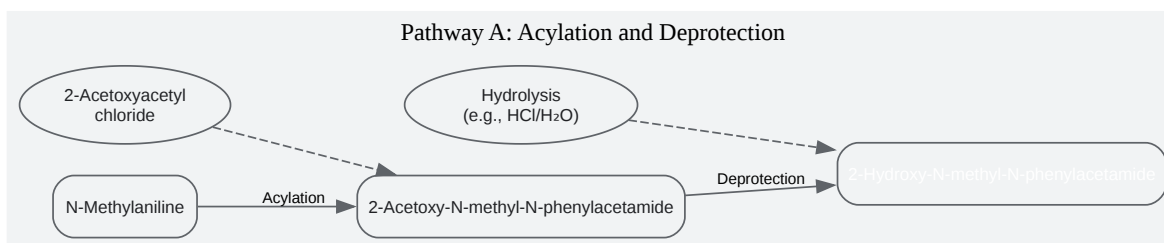
While specific, detailed protocols for the synthesis of **2-Hydroxy-N-methyl-N-phenylacetamide** are not abundantly available in peer-reviewed literature, logical synthetic routes can be proposed based on established amide bond formation reactions and the synthesis of analogous compounds.

Proposed Synthetic Pathways

A plausible and efficient method for the synthesis of **2-Hydroxy-N-methyl-N-phenylacetamide** involves the N-acylation of N-methylaniline. Two primary strategies can be envisioned:

Pathway A: Acylation with an Activated Glycolic Acid Derivative

This approach involves the reaction of N-methylaniline with a reactive derivative of glycolic acid, such as 2-acetoxyacetyl chloride. The subsequent hydrolysis of the acetate protecting group yields the final product. This method is advantageous as it utilizes readily available starting materials.



[Click to download full resolution via product page](#)

Figure 2. Proposed synthesis of **2-Hydroxy-N-methyl-N-phenylacetamide** via an acylation-deprotection strategy.

Pathway B: Direct Acylation with Glycolic Acid

Direct amide formation from a carboxylic acid and an amine is a more atom-economical approach. This would involve the reaction of N-methylaniline with glycolic acid in the presence of a suitable coupling agent to facilitate the formation of the amide bond.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar N-acyl compounds and should be optimized for specific laboratory conditions.

Step 1: N-Acylation of N-methylaniline with 2-Acetoxyacetyl Chloride

- To a stirred solution of N-methylaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add 2-acetoxyacetyl chloride (1.1 equivalents) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the organic layer.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 2-acetoxy-N-methyl-N-phenylacetamide.

Step 2: Hydrolysis of the Acetate Protecting Group

- Dissolve the crude intermediate in a suitable solvent mixture, such as methanol and water.
- Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a base (e.g., NaOH).
- Heat the mixture to reflux and monitor the reaction by TLC.
- Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **2-Hydroxy-N-methyl-N-phenylacetamide**.

Analytical Methodologies

The characterization and quantification of **2-Hydroxy-N-methyl-N-phenylacetamide** are crucial for quality control and research purposes. A variety of analytical techniques can be employed.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase (RP) HPLC method with a C18 column can be utilized.^[1]

- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.^[1]
- Detection: UV detection at a suitable wavelength or mass spectrometry (LC-MS) for enhanced sensitivity and specificity.

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.^[1]

Spectroscopic Characterization

While specific, publicly available spectra for **2-Hydroxy-N-methyl-N-phenylacetamide** are limited, the expected spectroscopic features can be predicted based on its structure. Commercial suppliers may provide compound-specific spectral data upon request.

- ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methyl protons, the methylene protons adjacent to the hydroxyl and carbonyl groups, and the aromatic protons of the phenyl ring.
- ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, the methyl carbon, and the aromatic carbons.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol). Fragmentation patterns could provide further structural information.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands for the hydroxyl (O-H) group, the amide carbonyl (C=O) group, and the C-N stretching vibrations, as well as bands corresponding to the aromatic ring.

Biological Activity and Potential Applications

Herbicidal Activity

2-Hydroxy-N-methyl-N-phenylacetamide has been cataloged as an amide herbicide.^[3] The amide functional group is present in a wide range of herbicides, and their mode of action often involves the disruption of various physiological processes in plants. Further research is needed to elucidate the specific mechanism of action and the spectrum of herbicidal activity of this particular compound.

Potential as a Bioactive Scaffold

The N-phenylacetamide scaffold is a common feature in many biologically active molecules. Derivatives of N-phenylacetamide have been investigated for a range of therapeutic

applications, although specific studies on **2-Hydroxy-N-methyl-N-phenylacetamide** are not widely reported. The presence of the hydroxyl group offers a potential site for further chemical modification to generate new derivatives with potentially enhanced or novel biological activities.

Safety and Handling

Detailed toxicological data for **2-Hydroxy-N-methyl-N-phenylacetamide** is not readily available. As with any chemical compound, it should be handled with appropriate care in a laboratory setting. Standard safety precautions should be followed:

- Use in a well-ventilated area or a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation, ingestion, and skin contact.
- Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

Conclusion

2-Hydroxy-N-methyl-N-phenylacetamide is a compound with a well-defined chemical structure and physicochemical properties. While detailed information on its synthesis and biological activity is not extensively documented in publicly accessible literature, logical synthetic routes can be proposed, and its classification as an amide herbicide points towards a key area of application. Further research into its herbicidal mechanism, potential as a scaffold for new bioactive molecules, and a more detailed toxicological profile would be of significant value to the scientific community. The analytical methods outlined in this guide provide a solid foundation for future studies on this intriguing molecule.

References

- **2-hydroxy-N-methyl-N-phenylacetamide** | C₉H₁₁NO₂ | CID 5743477 - PubChem. (n.d.). Retrieved January 22, 2026, from [[Link](#)]

- 2-hydroxy-N-methyl-2-phenylacetamide | C₉H₁₁NO₂ | CID 572063 - PubChem. (n.d.). Retrieved January 22, 2026, from [\[Link\]](#)
- **2-Hydroxy-N-methyl-N-phenylacetamide** - SIELC Technologies. (n.d.). Retrieved January 22, 2026, from [\[Link\]](#)
- 2-Hydroxy-N-phenylacetamide | C₈H₉NO₂ | CID 264260 - PubChem. (n.d.). Retrieved January 22, 2026, from [\[Link\]](#)
- Theoretical 1 H NMR (ppm) Values for 2-Hydroxy-N-(4-Methyl) Phenylacetamide. (n.d.). Retrieved January 22, 2026, from [\[Link\]](#)
- N-Methyl-2-phenylacetamide | C₉H₁₁NO | CID 81274 - PubChem. (n.d.). Retrieved January 22, 2026, from [\[Link\]](#)
- Method for producing phenylacetamide compound - CN103641731A - Google Patents. (n.d.).
- Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. (2017). Journal of Visualized Experiments, (129). [\[Link\]](#)
- herbicide | Chemical Product Catalog - Chemsrvc. (2019, June 12). Retrieved January 22, 2026, from [\[Link\]](#)
- N-glycolylhydroxamic acids: an improved synthetic method and the in situ generation and intramolecular rearrangement of N-acetoxy-N-glycolyl-2-aminofluorene. (1986). Carcinogenesis, 7(8), 1337–1342. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2-Hydroxy-N-methyl-N-phenylacetamide | SIELC Technologies \[sielc.com\]](#)

- [2. 2-hydroxy-N-methyl-N-phenylacetamide | C9H11NO2 | CID 5743477 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. herbicide | Chemical Product Catalog - Chemsrsc \[chemsrc.com\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxy-N-methyl-N-phenylacetamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1599024/docs#an-in-depth-technical-guide-to-2-hydroxy-n-methyl-n-phenylacetamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

